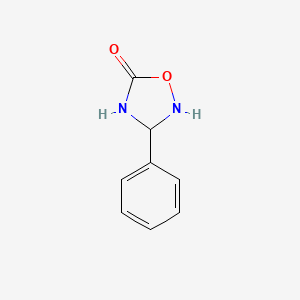
Mifepristone-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mifepristone-d6 is a deuterated form of mifepristone, a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mifepristone-d6 involves the incorporation of deuterium atoms into the mifepristone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反应分析
Types of Reactions
Mifepristone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, each with distinct pharmacological properties .
科学研究应用
Mifepristone-d6 has a wide range of scientific research applications:
Pharmacokinetics: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mifepristone.
Endometriosis Treatment: Investigated for its potential in treating endometriosis by inhibiting the growth of endometrial tissue.
Cancer Research: Studied for its anticancer properties, particularly in hormone-dependent cancers such as breast and prostate cancer.
Cushing’s Syndrome: Used in research to explore its efficacy in treating hypercortisolism in patients with Cushing’s syndrome.
作用机制
Mifepristone-d6 exerts its effects by competitively binding to progesterone and glucocorticoid receptors, thereby blocking the action of endogenous progesterone and cortisol. This leads to the inhibition of progesterone-dependent processes such as endometrial decidualization and maintenance of pregnancy. Additionally, it increases the sensitivity of the myometrium to prostaglandins, facilitating uterine contractions .
相似化合物的比较
Similar Compounds
Mifepristone: The non-deuterated form, used primarily for medical abortion and Cushing’s syndrome.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
Ulipristal Acetate: Another selective progesterone receptor modulator used for emergency contraception and treatment of uterine fibroids.
Uniqueness
Mifepristone-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and quantifying the compound in biological systems without altering its pharmacological activity .
属性
分子式 |
C29H35NO2 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3D3,4D3 |
InChI 键 |
VKHAHZOOUSRJNA-SGXGQBIRSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] |
规范 SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


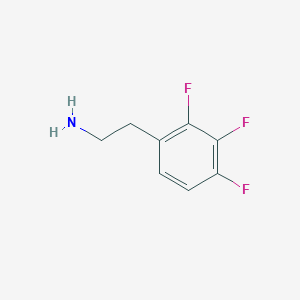
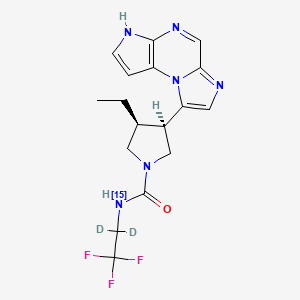
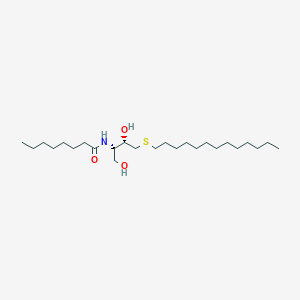
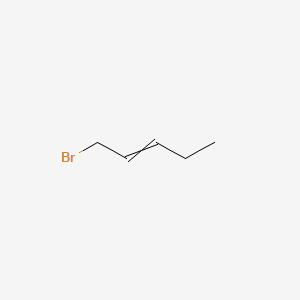
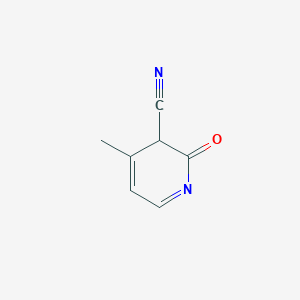
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
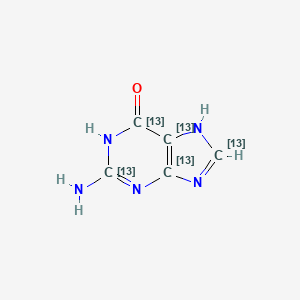

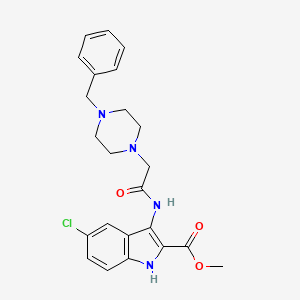

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
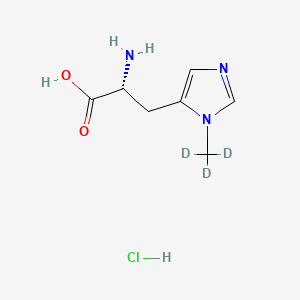
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
